molecular formula C17H18ClN3O2 B267426 N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide

Cat. No. B267426
M. Wt: 331.8 g/mol
InChI Key: CIKNYPBWQCBCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). This compound has been extensively studied for its potential applications in cancer treatment, as EGFR is commonly overexpressed in many types of cancer.

Mechanism of Action

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the receptor from phosphorylating its downstream targets. This inhibition of EGFR activity leads to a reduction in cell proliferation and survival, as well as an increase in apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide have been extensively studied in both in vitro and in vivo models. In cancer cells, N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to inhibit cell proliferation and survival, induce apoptosis, and inhibit the activation of downstream signaling pathways such as PI3K/Akt and MAPK/Erk. In animal models, N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to inhibit tumor growth and metastasis, and to sensitize tumors to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide is its specificity for EGFR, which allows for targeted inhibition of this receptor without affecting other signaling pathways. However, one limitation of N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide is its relatively low potency, which can make it difficult to achieve complete inhibition of EGFR activity in some contexts.

Future Directions

There are several potential future directions for research on N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide and related compounds. One area of interest is the development of more potent and selective inhibitors of EGFR, which could improve the efficacy and specificity of these compounds for cancer treatment. Additionally, there is ongoing research into the use of N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide and other EGFR inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness. Finally, there is interest in investigating the potential role of EGFR inhibitors in the treatment of other diseases besides cancer, such as inflammatory disorders and neurodegenerative diseases.

Synthesis Methods

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide can be synthesized using a multi-step process involving several chemical reactions. The starting material for the synthesis is 4-chloroaniline, which is first reacted with phosgene to form 4-chloroanilinocarbonyl chloride. This intermediate is then reacted with 3-nitroaniline to form the desired product, which is then further purified through recrystallization.

Scientific Research Applications

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been extensively studied in the context of cancer research, as it has been shown to inhibit the activity of EGFR, which is known to be overexpressed in many types of cancer. In particular, N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and has been investigated as a potential therapeutic agent for various types of cancer, including breast cancer, lung cancer, and head and neck cancer.

properties

Product Name

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

N-[3-[(4-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C17H18ClN3O2/c1-11(2)16(22)19-14-4-3-5-15(10-14)21-17(23)20-13-8-6-12(18)7-9-13/h3-11H,1-2H3,(H,19,22)(H2,20,21,23)

InChI Key

CIKNYPBWQCBCCA-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.